N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine
Overview
Description
Preparation Methods
The synthesis of N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine typically involves the condensation reaction between benzylamine and 2-(trifluoromethoxy)benzaldehyde . The reaction is carried out under controlled conditions to ensure the formation of the desired imine product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine is widely used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, modifications, and functions. Additionally, this compound may have applications in medicinal chemistry for the development of new therapeutic agents, as well as in industrial chemistry for the synthesis of novel materials .
Mechanism of Action
The mechanism by which N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine exerts its effects involves its interaction with specific molecular targets. The imine group in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function . The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine can be compared with other similar compounds, such as:
- N-benzylidene-N-[2-(methoxy)benzyl]amine
- N-benzylidene-N-[2-(ethoxy)benzyl]amine
- N-benzylidene-N-[2-(fluoromethoxy)benzyl]amine
These compounds share similar structural features but differ in the substituents attached to the benzylidene group. The presence of the trifluoromethoxy group in this compound imparts unique chemical properties, such as increased electron-withdrawing effects and altered reactivity, making it distinct from its analogs .
Properties
IUPAC Name |
1-phenyl-N-[[2-(trifluoromethoxy)phenyl]methyl]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO/c16-15(17,18)20-14-9-5-4-8-13(14)11-19-10-12-6-2-1-3-7-12/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKOCCHJMNFZOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NCC2=CC=CC=C2OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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